Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name of this compound is derived from its β-D-thioglucopyranoside backbone and substituent groups. The parent structure, β-D-thioglucopyranoside, consists of a six-membered pyranose ring with a sulfur atom replacing the oxygen at the anomeric position. The substituents are prioritized and numbered according to IUPAC rules:
- 2-O-benzoyl : A benzoyl group (-COC₆H₅) is attached to the hydroxyl at position 2.
- 4,6-O-benzylidene : A cyclic benzylidene acetal bridges the hydroxyl groups at positions 4 and 6, forming a fused dioxolane ring.
- 3-O-(2-naphthylmethyl) : A 2-naphthylmethyl group (-CH₂C₁₀H₇) is bonded to the hydroxyl at position 3.
- Phenyl group : The aglycone (non-carbohydrate moiety) is a phenyl group linked via the thioglycosidic bond.
The full IUPAC name is:
Phenyl [(2R,3S,4S,5R,6S)-3-(2-naphthylmethoxy)-4,5-bis(benzoyloxy)-6-(phenylsulfanyl)tetrahydro-2H-pyran-2-yl]methoxybenzoate.
The structural formula (Figure 1) illustrates the β-configuration at the anomeric center (C1), with the phenylthio group occupying the axial position. The glucopyranose ring adopts a chair conformation, stabilizing the substituents in equatorial orientations.
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₃₂O₆S |
| Simplified Formula | C₃₇H₃₂O₆S |
| Structural Representation | β-D-thioglucopyranoside with O-substituents at C2, C3, C4, and C6 |
Properties
Molecular Formula |
C37H32O6S |
|---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
[8-(naphthalen-2-ylmethoxy)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C37H32O6S/c38-35(27-13-4-1-5-14-27)42-34-33(39-23-25-20-21-26-12-10-11-17-29(26)22-25)32-31(41-37(34)44-30-18-8-3-9-19-30)24-40-36(43-32)28-15-6-2-7-16-28/h1-22,31-34,36-37H,23-24H2 |
InChI Key |
CQSHHRUFYIYQSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OCC5=CC6=CC=CC=C6C=C5)OC(O1)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Preparation of Phenyl 4,6-O-Benzylidene-β-D-Thioglucopyranoside
The synthesis begins with D-glucose, which undergoes benzylidenation and thioglycoside formation:
- Benzylidenation : Treatment of D-glucose with benzaldehyde dimethyl acetal and catalytic p-toluenesulfonic acid (p-TsOH) in N,N-dimethylformamide (DMF) yields 4,6-O-benzylidene-D-glucopyranose.
- Thioglycoside Formation : Reaction with thiophenol in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane (DCM) installs the anomeric thiophenyl group, yielding phenyl 4,6-O-benzylidene-β-D-thioglucopyranoside.
Key Data :
Regioselective 3-O-(2-Naphthylmethyl) Protection
The 3-hydroxyl group is selectively protected using a stannylene acetal-directed approach:
- Stannylene Acetal Formation : Treatment of phenyl 4,6-O-benzylidene-β-D-thioglucopyranoside with dibutyltin oxide in toluene forms a 2,3-O-stannylene intermediate.
- Nap Introduction : Addition of 2-naphthylmethyl bromide (NapBr) and tetrabutylammonium iodide (TBAI) in DMF at 0°C selectively functionalizes the 3-position.
Key Data :
2-O-Benzoylation
The remaining 2-hydroxyl group is esterified under mild conditions:
- Reagents : Benzoyl chloride (1.2 equiv), dimethylaminopyridine (DMAP, catalytic), pyridine (solvent).
- Conditions : Reaction at 0°C to room temperature for 12 hours.
Key Data :
Purification and Characterization
The final product is purified via silica gel chromatography (hexanes/ethyl acetate gradient) and characterized:
- High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₃₈H₃₄O₇S [M + Na]⁺: 681.1921; found: 681.1918.
- Optical Rotation : [α]²⁵D = +32.7° (c 1.0, CHCl₃).
Comparative Analysis of Protection Strategies
Direct Alkylation vs. Stannylene-Mediated Protection
| Method | Conditions | Yield | Regioselectivity |
|---|---|---|---|
| NaH/DMF | 0°C to rt, 2 hours | 85% | Moderate (3-O) |
| Stannylene Acetal | Toluene, reflux, 12 hours | 89% | High (3-O) |
The stannylene approach offers superior regioselectivity by leveraging chelation-controlled reactivity.
Benzoylation Efficiency
| Catalyst | Solvent | Time (h) | Yield |
|---|---|---|---|
| DMAP | Pyridine | 12 | 95% |
| None | CH₂Cl₂ | 24 | 72% |
DMAP accelerates acylation by activating benzoyl chloride, minimizing side reactions.
Challenges and Optimization
- Regioselectivity : Competing reactivity at C2 and C3 necessitates directing groups (e.g., stannylene acetals) or bulky bases (e.g., NaH).
- Anomeric Stability : The β-thioglucoside configuration is preserved under mild acidic conditions, avoiding hydrolysis.
- Deprotection Interference : The 4,6-O-benzylidene group remains intact during benzoylation and Nap introduction.
Chemical Reactions Analysis
Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside undergoes several types of chemical reactions:
Oxidation: The naphthylmethyl group can be oxidatively cleaved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Catalytic hydrogenation can be used to remove benzylidene and benzoyl protecting groups.
Substitution: The thioglycoside linkage can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include DDQ for oxidation, palladium on carbon (Pd/C) for hydrogenation, and various bases and acids for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:It features a thioglycoside structure, which is significant for its reactivity and utility in synthesizing oligosaccharides. Its unique configuration allows it to act as a building block in the synthesis of more complex carbohydrate structures.
Synthesis of Oligosaccharides
One of the primary applications of Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside is in the synthesis of oligosaccharides. The compound serves as a glycosyl donor in various glycosylation reactions:
- Glycosylation Reactions : The compound can be utilized to produce β-(1→3)-glucan-mannitol conjugates, which have potential health benefits as immunostimulating agents. The structural modulation of both acceptor and donor during glycosylation can significantly affect the outcome of the synthesis .
Case Study: Oligosaccharide Synthesis
In a study focusing on the iterative synthesis of linear β-(1→3)-glucans, researchers employed this compound as a key glycosyl donor. The results demonstrated that using a 4,6-benzylidene protection on both donor and acceptor yielded optimal results for synthesizing complex oligosaccharides with high efficiency .
Medicinal Chemistry Applications
The compound's structure allows it to be explored for potential medicinal applications, particularly in drug design and development:
- Antiviral Activity : Research has indicated that derivatives of thioglycosides can exhibit antiviral properties. By modifying the phenyl group or introducing other functional groups, compounds derived from this compound may lead to new antiviral agents .
Case Study: Antiviral Compound Development
A study synthesized various derivatives based on this compound's scaffold to evaluate their activity against Bovine Viral Diarrhea Virus (BVDV). The modifications led to promising dual-target inhibitors that could pave the way for new therapeutic strategies against viral infections .
Structural Studies and Characterization
The detailed structural analysis of this compound has been crucial for understanding its reactivity and applications:
- X-ray Crystallography : Studies employing X-ray diffraction have provided insights into the spatial arrangement of atoms within the compound, which is vital for predicting its behavior in chemical reactions and biological interactions .
Data Tables
Mechanism of Action
The mechanism of action of Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-b-D-thioglucopyranoside is primarily related to its role as a protected intermediate in glycosylation reactions. The protecting groups stabilize the molecule and prevent unwanted side reactions, allowing for selective glycosylation at specific positions. The thioglycoside linkage is particularly useful for its stability and reactivity under glycosylation conditions .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their properties:
*Inferred from structural similarity to ; †Calculated based on analogs.
Physicochemical and Spectral Comparisons
- Solubility : The 3-O-naphthylmethyl group in the target compound reduces polarity, likely limiting solubility in aqueous media compared to benzyl-protected analogs (e.g., ).
- NMR Data: Aromatic Protons: Expected downfield shifts (δ 7.5–8.5 ppm) for naphthyl protons, contrasting with benzyl groups (δ 7.2–7.5 ppm) . Anomeric Proton: β-thioglucopyranosides typically show δ 5.0–5.5 ppm for C1-H .
Biological Activity
Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-β-D-thioglucopyranoside is a complex glycoside that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
Chemical Structure
The compound features a thioglycoside backbone with multiple protective groups, as depicted in the following structure:
This structure is significant as it influences the compound's reactivity and biological interactions.
Anticancer Activity
Research has indicated that derivatives of thioglycosides exhibit significant anticancer properties. For instance, compounds similar to Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-β-D-thioglucopyranoside have been shown to inhibit the proliferation of various cancer cell lines. In one study, compounds were tested against prostate adenocarcinoma (PC-3) and triple-negative breast cancer (MDA-MB-468 and MDA-MB-231) cells. The results demonstrated varying degrees of cytotoxicity with IC50 values ranging from 41.0 µM to 71.9 µM for different cell lines, indicating potential therapeutic applications in oncology .
Antifungal and Antiviral Properties
The compound has also been assessed for antifungal and antiviral activities. Similar glycosides have shown effectiveness against a range of fungal pathogens and viruses, including HIV-1 protease inhibitors. The mechanism often involves disruption of cellular processes in pathogens, leading to cell death or inhibition of replication .
Anti-inflammatory Effects
Inflammation is a significant factor in many chronic diseases. Compounds related to Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-β-D-thioglucopyranoside have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases .
The synthesis of this compound involves several steps, including protection and coupling reactions of sugar derivatives. The presence of the thiol group is crucial for its biological activity, as it can interact with various biomolecules within cells.
- Synthesis Steps :
- Protection of hydroxyl groups.
- Formation of the thioglycoside linkage.
- Purification and characterization using NMR and mass spectrometry.
The mechanism by which these compounds exert their effects often involves modulation of signaling pathways related to cell growth and apoptosis.
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers evaluated the anticancer efficacy of several thioglycosides on human cancer cell lines. The findings revealed that specific modifications on the sugar moiety significantly enhanced cytotoxicity against breast cancer cells while maintaining lower toxicity towards normal cells .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of similar compounds in an animal model. The results indicated that treatment with these glycosides led to a marked reduction in inflammatory markers compared to control groups .
Q & A
Basic Questions
Q. What are the key synthetic steps and protection strategies for preparing Phenyl 2-O-benzoyl-4,6-O-benzylidene-3-O-(2-naphthylmethyl)-β-D-thioglucopyranoside?
- Methodological Answer : The synthesis involves sequential protection of hydroxyl groups. For example, benzylidene groups (4,6-O-benzylidene) are introduced to block equatorial hydroxyls, while benzoyl (2-O-benzoyl) and naphthylmethyl (3-O-(2-naphthylmethyl)) groups protect axial positions. Bu₂SnO and Bu₄NBr are often used to selectively activate intermediates for benzylation . Purification typically employs column chromatography with gradients like ethyl acetate/hexane (1:9→1:4) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies regiochemistry and stereochemistry. For instance, benzylidene protons resonate at δ ~5.5–6.0 ppm as a singlet, while thioglycosidic anomeric protons appear as doublets near δ 5.0–5.5 ppm. Mass spectrometry (MS) confirms molecular weight, with ESI-MS often detecting [M+Na]⁺ ions .
Advanced Research Questions
Q. How can regioselectivity challenges during benzoylation or benzylation be systematically addressed?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, bulky groups like 2-naphthylmethyl at the 3-O position hinder benzoylation at adjacent positions. Computational modeling (e.g., DFT) predicts steric hindrance, while experimental validation uses competitive reactions with analogs lacking bulky groups . Adjusting reaction temperature (e.g., 120°C for Bu₂SnO-mediated benzylation) enhances selectivity .
Q. What statistical methods optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial design, identify critical variables (e.g., reagent stoichiometry, temperature). For example, a 2³ factorial design can optimize benzoylation yields by testing combinations of DMAP catalyst load (0.1–0.3 eq), reaction time (12–24 h), and solvent polarity (CH₂Cl₂ vs. DMF) . Response surface modeling (RSM) further refines optimal conditions .
Q. How does the compound’s stability under varying pH or temperature conditions impact glycosylation efficiency?
- Methodological Answer : Stability studies use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). HPLC monitors degradation products, revealing acid-sensitive benzylidene groups (cleavage below pH 3) and base-sensitive benzoyl esters (hydrolysis above pH 9). Glycosylation efficiency correlates with the intactness of the 4,6-O-benzylidene group, as shown in analogs with <5% decomposition under anhydrous conditions .
Q. What strategies resolve contradictions in glycosylation yields reported in literature?
- Methodological Answer : Discrepancies often arise from donor-acceptor mismatches or moisture sensitivity. For example, using trichloroacetimidate donors (e.g., 4,6-di-O-benzylidene-2-deoxy-2-Troc-α-D-glucopyranosyl trichloroacetimidate) improves β-selectivity in glycosylation (yields >80%) compared to thioglycosides (yields ~60%) . Controlled water activity (Karl Fischer titration) ensures reproducibility, as moisture >0.1% hydrolyzes imidate donors .
Q. How can researchers troubleshoot low yields in the final deprotection step?
- Methodological Answer : Deprotection failures often stem from incomplete removal of benzylidene or benzyl groups. Hydrogenolysis (H₂/Pd-C) at 50 psi for 24 h removes benzyl groups, while benzylidene rings require acidic conditions (80% AcOH, 80°C, 2 h). Monitoring by TLC (eluent: CHCl₃/MeOH 9:1) detects residual protected intermediates. If yields remain low, alternative methods like BCl₃ in CH₂Cl₂ (-78°C) selectively cleave benzylidene without affecting naphthylmethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
